molecular formula C16H13N B14007208 6-(4-Methylphenyl)isoquinoline

6-(4-Methylphenyl)isoquinoline

Cat. No.: B14007208
M. Wt: 219.28 g/mol
InChI Key: CUEDBGJYJWJORU-UHFFFAOYSA-N
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Description

6-(4-Methylphenyl)isoquinoline is a heterocyclic aromatic organic compound It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylphenyl)isoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds under acidic conditions to form the isoquinoline ring .

Another method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling. This method employs boronic acids and halogenated isoquinolines to form the desired product under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylphenyl)isoquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, using reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted isoquinolines.

Scientific Research Applications

6-(4-Methylphenyl)isoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Used in the production of dyes and pigments due to its aromatic structure

Mechanism of Action

The mechanism of action of 6-(4-Methylphenyl)isoquinoline involves its interaction with various molecular targets. It can bind to enzymes or receptors, altering their activity and leading to biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science .

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, which lacks the 4-methylphenyl group.

    Quinoline: A structural isomer of isoquinoline with the nitrogen atom in a different position.

    1-Benzylisoquinoline: A derivative with a benzyl group attached to the nitrogen atom.

Uniqueness

6-(4-Methylphenyl)isoquinoline is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C16H13N

Molecular Weight

219.28 g/mol

IUPAC Name

6-(4-methylphenyl)isoquinoline

InChI

InChI=1S/C16H13N/c1-12-2-4-13(5-3-12)14-6-7-16-11-17-9-8-15(16)10-14/h2-11H,1H3

InChI Key

CUEDBGJYJWJORU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(C=C2)C=NC=C3

Origin of Product

United States

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